2,2-Dimethyl-2-butanol-d6

Description

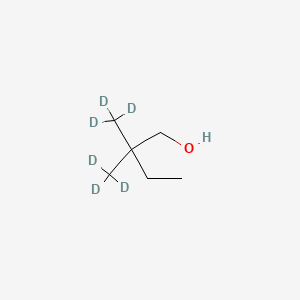

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(trideuteriomethyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-6(2,3)5-7/h7H,4-5H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMVWAKMXZNZIL-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)(CO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662094 | |

| Record name | 2,2-Bis[(~2~H_3_)methyl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101419-74-3 | |

| Record name | 2,2-Bis[(~2~H_3_)methyl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Deuterated Tertiary Alcohols, with Specific Reference to 2,2 Dimethyl 2 Butanol D6

Direct Hydrogen/Deuterium (B1214612) Exchange Reactions for Alcohol Deuteration

Direct hydrogen/deuterium (H/D) exchange is a straightforward approach for the synthesis of deuterated alcohols. mdpi.comresearchgate.net This method often proves to be more efficient and economical than traditional reduction techniques. nih.gov

Mechanistic Principles of H/D Exchange Catalysis

The mechanism of metal-catalyzed H/D exchange in alcohols typically involves a dehydrogenation-deuteration sequence. nih.govrsc.org The process is often initiated by the coordination of the alcohol to a metal center, followed by the abstraction of a hydride from the α-carbon to form a metal-hydride species and a carbonyl intermediate (an aldehyde or ketone). nih.govrsc.org The metal-hydride then undergoes H/D exchange with a deuterium source, most commonly deuterium oxide (D₂O), to form a metal-deuteride. nih.govrsc.org Finally, the carbonyl intermediate is reduced by the metal-deuteride to yield the α-deuterated alcohol. nih.govrsc.org

A plausible catalytic cycle for an iridium-catalyzed H/D exchange involves the following steps nih.gov:

Generation of a D₂O-coordinated iridium(III) complex.

Dehydrogenation of the alcohol, assisted by a bipyridonate ligand, to produce an iridium-hydride species and a carbonyl compound.

H/D exchange between the iridium-hydride and D₂O to form an iridium-deuteride.

Reduction of the carbonyl compound by the iridium-deuteride to regenerate the catalyst and produce the deuterated alcohol.

Metal-Catalyzed Deuteration Approaches (e.g., Iridium, Manganese, Iron Pincer Complexes)

Various transition metal complexes have been developed to catalyze the H/D exchange in alcohols, with iridium, manganese, and iron pincer complexes showing notable efficacy. researchgate.netrsc.orgrsc.org

Iridium Catalysts: Iridium-based catalysts, such as the robust iridium-bipyridonate complex, have demonstrated high efficiency for the α-selective deuteration of primary and secondary alcohols using D₂O as the deuterium source. nih.govrsc.org These reactions can proceed under basic or neutral conditions and exhibit remarkable functional group tolerance, allowing for the deuteration of complex molecules, including pharmaceuticals like losartan. nih.govrsc.org For instance, various primary alcohols have been successfully deuterated at the α-position with high deuterium incorporation (97% D) and minor incorporation at the β-position (10-13% D) using 1 mol% of an iridium catalyst at 80 °C. nih.gov

Manganese and Iron Pincer Complexes: First-row transition metals like manganese and iron, when incorporated into pincer-type ligand frameworks, offer a cost-effective and environmentally benign alternative for alcohol deuteration. researchgate.netrsc.org These catalysts can regioselectively deuterate primary and secondary alcohols using D₂O as both the solvent and the deuterium source. researchgate.netrsc.org The choice of metal can influence the regioselectivity of the deuteration. For example, with primary alcohols, a manganese pincer catalyst can lead to deuterium incorporation at both the α and β positions, while an iron pincer catalyst can result in exclusive α-deuteration. researchgate.netrsc.org The catalytic cycle for these pincer complexes is believed to involve the dehydrogenation of the alcohol to a carbonyl compound, which then undergoes a base-assisted condensation. The final step is the reduction of the resulting unsaturated intermediate by a metal hydride species. beilstein-journals.org

| Catalyst Type | Metal | Selectivity | Deuterium Source | Conditions | Reference |

| Bipyridonate Complex | Iridium | α-selective | D₂O | Basic or neutral | nih.govrsc.org |

| Pincer Complex | Manganese | α and β positions | D₂O | Basic | researchgate.netrsc.org |

| Pincer Complex | Iron | α-exclusive | D₂O | Basic | researchgate.netrsc.org |

Reductive Deuteration Strategies in Alcohol Synthesis

Reductive deuteration represents another major pathway to deuterated alcohols, starting from carbonyl precursors or their derivatives. mdpi.comsci-hub.se

Classical Reduction of Carbonyl Precursors Using Deuterated Hydride Reagents (e.g., NaBD₄, LiAlD₄)

The classical approach to synthesizing deuterated alcohols involves the reduction of aldehydes or ketones using deuterated metal hydride reagents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). sci-hub.seresearchgate.net This method is effective for producing α-deuterated alcohols. nih.gov However, these deuteride reagents are often expensive and can be pyrophoric, posing safety and cost challenges, particularly for large-scale synthesis. mdpi.com The synthesis of 2,2-Dimethyl-2-butanol-d6 would likely start from a corresponding ketone, such as 3,3-dimethyl-2-butanone (pinacolone), which upon reduction with a deuterated hydride reagent would yield the desired tertiary alcohol. yale.edu

Single Electron Transfer (SET) Reductive Deuteration of Acyl Chlorides with Deuterium Oxide

A more recent and highly chemoselective method for producing α,α-dideuterio alcohols is the single electron transfer (SET) reductive deuteration of acyl chlorides. mdpi.comnih.govresearchgate.net This strategy utilizes samarium(II) iodide (SmI₂) as a mild single-electron donor and D₂O as the deuterium source. mdpi.comresearchgate.net The reaction proceeds through a four-electron transfer process. The initial electron transfer to the acyl chloride forms a ketyl radical. Subsequent electron transfers and deuteration steps, with D₂O acting as both the deuterium donor and a ligand for SmI₂, lead to the formation of the deuterated alcohol. mdpi.com This method is distinguished by its excellent functional group tolerance and high levels of deuterium incorporation (≥98%). mdpi.com

General Procedure for SET Reductive Deuteration: mdpi.com

A solution of the acyl chloride in THF is added to a solution of SmI₂ (0.1 M in THF) and D₂O under an argon atmosphere.

The reaction mixture is stirred at room temperature.

The reaction is quenched by bubbling air through the mixture.

The product is extracted and purified.

This method has been successfully applied to a wide range of acyl chlorides, tolerating functional groups such as halides, alkynes, ethers, and nitriles. researchgate.net

| Reductive Method | Precursor | Reagents | Key Features | Reference |

| Classical Reduction | Ketone/Aldehyde | NaBD₄, LiAlD₄ | Established method, high cost, pyrophoric reagents | sci-hub.seresearchgate.net |

| SET Reductive Deuteration | Acyl Chloride | SmI₂, D₂O | High chemoselectivity, excellent deuterium incorporation, mild conditions | mdpi.comnih.govresearchgate.net |

Strategies for Achieving Regioselective and Chemoselective Deuteration in Complex Organic Molecules

Achieving high regioselectivity and chemoselectivity is paramount when synthesizing deuterated complex organic molecules to avoid unwanted side reactions and ensure the deuterium is incorporated at the desired position. acs.orgmarquette.edu

Regioselectivity: The ability to control the specific site of deuteration is crucial. In direct H/D exchange reactions, the choice of catalyst can dictate the regioselectivity. For instance, as mentioned earlier, iron pincer catalysts can exclusively deuterate the α-position of primary alcohols, whereas manganese catalysts may deuterate both α and β positions. researchgate.netrsc.org For unactivated terminal alkenes, copper-catalyzed transfer hydrodeuteration has been shown to be highly regioselective, likely influenced by the steric environment of the substrate, with the copper hydride adding to the least sterically hindered position. marquette.edu

Chemoselectivity: Chemoselectivity refers to the ability to react with a specific functional group in the presence of other sensitive functional groups. The SET reductive deuteration of acyl chlorides using SmI₂ and D₂O is a prime example of a highly chemoselective method. mdpi.com It can reduce an acyl chloride to a deuterated alcohol while leaving other reducible functional groups, such as esters and nitriles, intact. researchgate.net Similarly, iridium-catalyzed H/D exchange of alcohols demonstrates excellent chemoselectivity, tolerating coordinative and nucleophilic functional groups like imidazoles and tetrazoles, which can be challenging for other catalytic systems. nih.govrsc.org

In the context of tertiary alcohols like this compound, achieving regioselectivity is inherent to the precursor's structure. The challenge often lies in the chemoselective introduction of deuterium without affecting other parts of a potentially complex molecule. While direct dehydroxylation of tertiary alcohols has been explored, achieving high deuterium incorporation can be difficult due to competing background reactions. organic-chemistry.orgacs.org Therefore, methods like the Grignard reaction with a deuterated reagent or the reduction of a suitable ketone remain reliable strategies for the synthesis of such specific deuterated compounds. researchgate.net

Analytical Applications of 2,2 Dimethyl 2 Butanol D6 As a Stable Isotope Labeled Compound

Utilization as a Deuterated Internal Standard in Quantitative Analytical Chemistry

In the realm of quantitative analytical chemistry, particularly in studies requiring high precision and accuracy, 2,2-Dimethyl-2-butanol-d6 is employed as an internal standard. Its chemical properties closely mimic the non-deuterated analyte, yet its increased mass allows it to be distinguished by mass spectrometry.

Integration in Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS, GC-MS) Methodologies

Stable isotope-labeled compounds like this compound are integral to mass spectrometry (MS) based quantification. researchgate.netnih.gov In techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the deuterated standard is added to samples at a known concentration. hmdb.caresearchgate.netescholarship.org Since the internal standard and the analyte have nearly identical chromatographic retention times and ionization efficiencies, any sample loss or variation during preparation and analysis affects both compounds equally. This co-elution and co-ionization behavior allows for accurate quantification of the target analyte. nih.govresearchgate.net

For instance, in GC-MS analysis, derivatization is often necessary for polar compounds to increase their volatility and improve chromatographic separation. researchgate.net The use of a deuterated internal standard in such cases is crucial for reliable results.

Role in Calibration Curve Generation and Absolute Quantification in Complex Matrices

For absolute quantification, a calibration curve is essential. farmaciajournal.comwcrj.net This is constructed by analyzing a series of standard solutions containing known concentrations of the analyte and a constant concentration of the internal standard, such as this compound. researchgate.net The ratio of the analyte's response to the internal standard's response is plotted against the analyte's concentration. researchgate.net This relationship, often linear, allows for the determination of the unknown concentration of the analyte in a sample by measuring its response ratio to the internal standard. farmaciajournal.comresearchgate.net This method is widely applied in various fields, including the analysis of metabolites in biological samples. researchgate.net

Table 1: Example Calibration Curve Data for Analyte Quantification using a Deuterated Internal Standard

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 15,234 | 305,123 | 0.050 |

| 5.0 | 76,170 | 304,987 | 0.250 |

| 10.0 | 153,987 | 306,543 | 0.502 |

| 25.0 | 384,567 | 305,876 | 1.257 |

| 50.0 | 768,987 | 306,111 | 2.512 |

| 100.0 | 1,535,432 | 305,999 | 5.018 |

This is a representative data table. Actual values would be determined experimentally.

Mitigation of Matrix Effects and Ion Suppression in Spectrometric Analysis

Complex biological matrices, such as plasma or urine, can significantly impact the ionization efficiency of an analyte in the mass spectrometer's source, a phenomenon known as matrix effects or ion suppression. dtu.dk This can lead to underestimation of the analyte's concentration. Because the deuterated internal standard is chemically and physically very similar to the analyte, it experiences the same degree of ion suppression. By using the ratio of the analyte signal to the internal standard signal, these matrix effects are effectively canceled out, leading to more accurate and reliable quantification.

Contribution to Method Validation and Enhanced Precision in Quantitative Bioanalysis

The use of deuterated internal standards like this compound is a cornerstone of robust bioanalytical method validation, as outlined by regulatory bodies. researchgate.neteuropa.eu Method validation ensures that an analytical method is accurate, precise, selective, and reproducible for its intended purpose. researchgate.neteuropa.eu The internal standard helps to assess and control for variability throughout the analytical process, from sample extraction to final measurement. This significantly enhances the precision and accuracy of quantitative bioanalysis, which is critical in pharmacokinetic studies and clinical diagnostics. researchgate.net

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated compounds play a critical role in improving the quality and interpretability of spectra.

Function as a Deuterated Solvent or "Lock" in Proton NMR Spectroscopy for Signal Suppression and Spectrometer Calibration

Deuterated solvents are routinely used in proton (¹H) NMR spectroscopy to avoid large solvent signals that would otherwise obscure the signals from the analyte. ucla.edustanford.edu While this compound is not a common NMR solvent itself, the principle of using deuterated compounds is central to the technique. The deuterium (B1214612) nucleus (²H) resonates at a different frequency than protons, so it does not appear in the ¹H NMR spectrum. ucla.edu

Furthermore, the deuterium signal from the solvent is used by modern NMR spectrometers for field-frequency locking. stanford.eduucsb.edu The spectrometer constantly monitors the deuterium resonance frequency and adjusts the magnetic field to keep it constant. This "locking" ensures the stability of the magnetic field over the course of the experiment, which is crucial for obtaining high-resolution spectra and accurate chemical shift measurements. ucsb.edu The well-known chemical shift of the residual protons in common deuterated solvents also serves as a convenient internal reference to calibrate the chemical shift axis. ucla.edustanford.educarlroth.com

Table 2: Common Deuterated Solvents and their Residual Proton Signals in ¹H NMR

| Deuterated Solvent | Formula | Residual Proton Signal (ppm) | Multiplicity |

| Chloroform-d (B32938) | CDCl₃ | 7.26 | singlet |

| Dimethyl sulfoxide-d6 | (CD₃)₂SO | 2.50 | quintet |

| Methanol-d4 | CD₃OD | 3.31 | quintet |

| Acetone-d6 | (CD₃)₂CO | 2.05 | quintet |

| Benzene-d6 | C₆D₆ | 7.16 | singlet |

| Deuterium Oxide | D₂O | ~4.79 | singlet |

Data sourced from multiple references. ucla.edustanford.educarlroth.com Chemical shifts can vary slightly depending on temperature and other sample components.

Deuterium NMR (D-NMR) for Structural Elucidation and Purity Assessment of Highly Deuterated Species

For compounds with a high degree of deuterium enrichment (>98 atom%), conventional proton NMR (¹H-NMR) becomes limited due to the low intensity of residual proton signals. sigmaaldrich.com In such cases, Deuterium NMR (²H-NMR or D-NMR) serves as a powerful alternative for verifying the molecular structure and assessing isotopic purity. sigmaaldrich.comrsc.org D-NMR directly observes the deuteron (B1233211) signal, providing a clean spectrum where all proton signals are transparent. sigmaaldrich.com This technique is particularly advantageous as it can often be performed on standard spectrometers without extensive hardware modifications. sigmaaldrich.com

The purity of deuterated compounds is a critical parameter, as these materials are frequently used as internal standards in quantitative analyses. rsc.org D-NMR, in conjunction with high-resolution mass spectrometry (HR-MS), offers a comprehensive strategy for evaluating both isotopic enrichment and structural integrity. rsc.org In a D-NMR experiment, non-deuterated solvents like natural abundance water or DMSO can be used, which is an unconventional but effective approach. sigmaaldrich.com Under appropriate experimental parameters, the integration of D-NMR signals is relatively quantitative, allowing for the determination of deuterium atom percent and the identification of any isotopic impurities. sigmaaldrich.com

Key Advantages of D-NMR for Highly Deuterated Species:

Direct Observation: Directly measures the deuterium signal, which is ideal for highly enriched compounds. sigmaaldrich.com

Clean Spectra: Eliminates interference from proton signals, resulting in a simplified and cleaner spectrum. sigmaaldrich.com

Structural Verification: Provides rich information for confirming the molecular structure and identifying impurities. sigmaaldrich.com

Quantitative Potential: Allows for the relative quantification of deuterium enrichment at different molecular sites. sigmaaldrich.com

Investigation of Deuterium Isotope Effects on NMR Chemical Shifts and Molecular Dynamics

The substitution of a proton (¹H) with a deuteron (²H) induces small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as the Deuterium Isotope Effect (DIE). srce.hrrsc.org These effects are a valuable tool for probing molecular structure, hydrogen bonding, and dynamics. srce.hrbenthamdirect.com The magnitude and sign of a DIE depend on several factors, including the number of bonds separating the observed nucleus from the site of deuteration, hybridization, and molecular geometry. nih.govcdnsciencepub.com

DIEs are categorized by the number of bonds (n) between the deuterium and the observed nucleus (e.g., ¹³C), denoted as ⁿΔC(D). The effect is typically measured as the chemical shift difference between the non-deuterated and deuterated isotopomers (δC(H) - δC(D)). nih.gov

One-bond effects (¹ΔC(D)) : These are typically the largest, causing a significant upfield shift for the directly attached carbon.

Two-bond effects (²ΔC(D)) : These are generally smaller and are particularly sensitive to stereochemistry and hydrogen bonding. In hydrogen-bonded systems, the two-bond isotope effect on the carbon atom linked to the hydroxyl group can provide insights into proton transfer and tautomeric equilibria. srce.hrresearchgate.net

Long-range effects (ⁿΔC(D), n > 2) : Three-bond and four-bond effects are smaller still and can be positive or negative, depending on the dihedral angle and other structural features. rsc.orgcdnsciencepub.com In some cases, DIEs can be transmitted through hydrogen bonds. rsc.org

Dynamic NMR spectroscopy can be combined with isotopic labeling to study kinetic isotope effects (KIEs), providing detailed information on reaction mechanisms and molecular motions, such as proton transfer dynamics. fu-berlin.de

| Effect | Number of Bonds | Typical Shift (ppm) | Reference |

|---|---|---|---|

| One-bond (¹ΔC) | 1 | -0.2 to -1.5 (upfield) | cdnsciencepub.com |

| Two-bond (²ΔC) | 2 | ~ -0.1 to -0.2 (upfield) | cdnsciencepub.com |

| Three-bond (³ΔC) | 3 | ~ -0.05 (upfield) | cdnsciencepub.com |

| Long-range (ⁿΔC, n≥4) | ≥4 | < -0.1 (variable) | nih.gov |

Studies Involving Deuterated Components for Simplified Spectral Interpretation in Complex Systems

One of the most fundamental applications of deuteration in NMR spectroscopy is the simplification of complex spectra. oup.comnumberanalytics.comlabinsights.nl Since deuterium resonates at a different frequency from protons, replacing ¹H with ²H effectively renders that position invisible in a standard ¹H-NMR spectrum. savemyexams.comtutorchase.com This principle is widely used to reduce spectral overlap and facilitate the assignment of signals in complex organic molecules and biological systems. oup.com

When analyzing a complex mixture, the presence of numerous compounds results in a forest of overlapping peaks, making identification and quantification challenging. The addition of a deuterated internal standard, such as this compound, can be advantageous. As an internal standard, its deuterated nature ensures it will not contribute signals to the ¹H-NMR spectrum, thereby avoiding any additional spectral crowding while still being observable by other means (e.g., D-NMR or mass spectrometry) for quantification purposes.

Furthermore, deuterated compounds are essential as solvents for NMR analysis. labinsights.nl Solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the analyte without producing large, swamping solvent signals in the ¹H-NMR spectrum that would obscure the signals of interest. tutorchase.com The use of deuterated species, whether as solvents, standards, or labeled parts of a molecule, is a cornerstone of modern NMR for achieving clear and interpretable results. oup.com

Integration with Chemical Isotope Labeling Strategies for Metabolomics Profiling

Chemical Isotope Labeling (CIL) coupled with liquid chromatography-mass spectrometry (LC-MS) is a powerful strategy for comprehensive and quantitative metabolomics. ualberta.ca This approach involves derivatizing metabolites with a pair of light (e.g., ¹²C) and heavy (e.g., ¹³C) isotope-coded reagents. This process enhances the ionization efficiency, improves chromatographic separation, and allows for accurate relative quantification by comparing the peak intensities of the light and heavy-labeled pairs. ualberta.ca

Stable isotope-labeled compounds like this compound are critical as internal standards in these workflows. In metabolomics, particularly when profiling a specific class of compounds, deuterated standards are added to samples at the beginning of the preparation process. They co-elute with the target analytes and are detected by the mass spectrometer, allowing for correction of variations in sample extraction, derivatization efficiency, and instrument response.

For instance, in a CIL LC-MS method designed to profile the hydroxyl submetabolome (i.e., alcohols, phenols, and sterols), a deuterated alcohol like this compound could serve as an ideal internal standard. ualberta.ca Its structural similarity to endogenous alcohols ensures it behaves similarly during extraction and derivatization, while its distinct mass due to deuterium labeling allows it to be uniquely identified and quantified by the mass spectrometer without interfering with the measurement of endogenous, unlabeled metabolites. The use of such standards is crucial for achieving the high accuracy and precision required in biomarker discovery and metabolic flux analysis. rsc.orgualberta.ca

Elucidation of Metabolic Pathways and Biochemical Processes Using 2,2 Dimethyl 2 Butanol D6 As a Tracer

Application in In Vitro and In Vivo Metabolic Flux Analysis Utilizing Deuterium (B1214612) Labeling

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. e-enm.org The use of stable isotope tracers, including deuterated compounds like 2,2-Dimethyl-2-butanol-d6, is essential for accurate flux determination, as intracellular fluxes cannot be measured directly. nih.govnih.gov

In Vitro and In Vivo Approaches: Isotope tracing experiments can be performed under two distinct conditions:

In Vitro Studies: These experiments typically involve cell cultures. e-enm.org Researchers introduce a deuterated substrate into the culture medium and, after a period of incubation, extract the intracellular metabolites. nih.gov Analysis of these metabolites reveals how the deuterium label has been distributed throughout the metabolic network, providing detailed insights into intracellular pathway activity under controlled conditions. e-enm.orgnih.gov

In Vivo Studies: These studies are conducted in whole, living organisms, from animal models to human subjects. nih.govnih.gov A deuterated tracer is administered, often orally or via infusion, and its metabolic products are tracked in accessible samples like blood or urine, or non-invasively using imaging techniques. nih.gov This approach provides a systemic view of metabolism, reflecting the complex interplay between different organs and tissues. e-enm.org

By combining the administration of a deuterated tracer with analytical methods like mass spectrometry or NMR, MFA can elucidate the flow of atoms through central metabolic pathways. creative-proteomics.comcreative-proteomics.com For instance, feeding cells a deuterated nutrient and analyzing the labeling patterns in downstream metabolites allows researchers to quantify the activity of pathways such as glycolysis, the citric acid (TCA) cycle, and fatty acid metabolism. creative-proteomics.comresearchgate.net This quantitative data is critical for understanding how metabolic networks adapt to genetic or environmental changes.

Investigation of Kinetic Isotope Effects (KIEs) in Enzyme Reaction Mechanisms and Metabolic Shunting

The replacement of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). scielo.org.mx This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. KIEs are an exceptionally powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.govresearchgate.net

The primary applications of KIE in metabolic research include:

Determining Rate-Limiting Steps: If the cleavage of a C-H bond is the slowest step in a reaction (the rate-determining step), replacing that hydrogen with deuterium will significantly slow down the reaction, resulting in a large KIE. nih.gov Conversely, a small or non-existent KIE suggests that bond cleavage is not rate-limiting.

Elucidating Transition State Structures: The magnitude of the KIE provides information about the structure of the transition state—the high-energy intermediate state between substrate and product. researchgate.net Comparing primary and secondary KIEs (where deuterium is placed at a non-reacting position) can give a detailed picture of the geometry of the transition state. researchgate.net

By influencing reaction rates, KIEs can also affect metabolic shunting, where the flow of metabolites is redirected from one pathway to another. If a key enzymatic step in a pathway is slowed by deuteration, the substrate may be rerouted into an alternative, competing pathway. Studying these shifts provides valuable information on the regulation and connectivity of metabolic networks.

Advancements in Deuterium Metabolic Imaging (DMI) for Real-Time Metabolic Visualization

Deuterium Metabolic Imaging (DMI) is an innovative, non-invasive imaging modality that allows for the real-time visualization and mapping of metabolic processes in vivo. escholarship.org The technique combines the administration of a deuterium-labeled substrate, such as [6,6’-²H₂]-glucose, with magnetic resonance spectroscopic imaging (MRSI) to detect the tracer and its metabolic products. nih.gov

A typical DMI study follows a three-step workflow:

Substrate Administration: A deuterated compound is administered to the subject, often orally or through intravenous infusion.

Metabolic Conversion: The body metabolizes the deuterated substrate. For example, deuterated glucose is converted into downstream products like lactate (B86563) and glutamate, which also carry the deuterium label. mdpi.com

MRSI Acquisition and Mapping: A specialized MRI scan tuned to the deuterium frequency is performed. escholarship.org This detects the spatial location and concentration of the deuterated substrate and its various metabolic products. The data is then processed to generate 3D metabolic maps, which can be overlaid on anatomical MR images.

Key Advantages of DMI:

Safety and Simplicity: It uses non-radioactive, biocompatible tracers and can be implemented on standard clinical MRI scanners with relatively minor modifications. nih.govoup.com

Low Background Signal: The natural abundance of deuterium in the body is very low (about 0.015%), which means the signal from the administered tracer is detected against a clean background, simplifying detection. metsol.comescholarship.org

Dynamic and Long-Term Monitoring: Unlike some other metabolic imaging techniques, DMI can monitor metabolic processes over extended periods (hours), allowing for the observation of slower metabolic pathways. nih.govresearchgate.net

DMI provides a powerful method to non-invasively map metabolic activity, offering unique insights into the biochemistry of living tissues in both healthy and diseased states. escholarship.org

Contributions to Understanding Disease Metabolism and Cellular Energy Pathways (e.g., Cancer Metabolism)

The techniques of deuterium tracing and imaging have made significant contributions to understanding how metabolic pathways are altered in various diseases, most notably in cancer. nih.gov Cancer cells are known to reprogram their metabolism to support rapid growth and proliferation, a phenomenon that includes the well-known Warburg effect, where cells favor glycolysis even in the presence of oxygen.

DMI and other deuterium-based methods are being used to probe these metabolic alterations:

Visualizing the Warburg Effect: By administering deuterated glucose, researchers can use DMI to map the conversion of glucose to lactate in tumors. nih.gov Elevated lactate production is a hallmark of many aggressive cancers, and DMI can visualize this activity, helping to diagnose malignant tumors and assess their aggressiveness. oup.comnih.gov

Monitoring Treatment Response: DMI can be used to monitor the metabolic response of a tumor to therapy. nih.gov For example, an effective drug might reduce the rate of glycolysis, which would be detectable as a decrease in the deuterated lactate signal. This provides an early indicator of treatment efficacy, long before changes in tumor size are visible on anatomical scans.

Investigating Other Metabolic Pathways: Beyond glycolysis, DMI can be used with other deuterated tracers to study different aspects of cancer metabolism. For instance, deuterated choline (B1196258) can track changes in cell membrane synthesis, another hallmark of cancer, while deuterated fumarate (B1241708) can be used to detect tumor cell death. mdpi.comnih.govresearchgate.net

These applications are still largely in the preclinical stage, with most studies conducted in animal models. mdpi.com However, the findings demonstrate the immense potential of deuterium labeling to provide unique insights into disease metabolism, guide the development of new therapies, and facilitate personalized medicine by non-invasively characterizing the metabolic phenotype of a patient's disease. nih.gov

Table of Research Findings and Applications

| Technique/Principle | Description | Key Research Findings/Applications | Relevant Tracers |

|---|---|---|---|

| Stable Isotope Tracing | Utilizes non-radioactive isotopes to follow the fate of atoms through metabolic pathways. creative-proteomics.com | Elucidation of pathway structures; quantification of metabolite pool sizes and turnover rates. creative-proteomics.commetsol.com | Deuterated water (D₂O), [6,6’-²H₂]-glucose, ²H-labeled amino acids, this compound. |

| Metabolic Flux Analysis (MFA) | Quantifies the rates of intracellular metabolic reactions using isotope labeling data. e-enm.org | Determines relative and absolute fluxes through glycolysis, TCA cycle, and other central pathways in both cell cultures and whole organisms. e-enm.orgresearchgate.net | ¹³C-glucose, Deuterated glucose, Deuterated amino acids. |

| Kinetic Isotope Effect (KIE) | Measures the change in reaction rate upon isotopic substitution (e.g., H to D). scielo.org.mx | Helps determine enzyme reaction mechanisms, identify rate-limiting steps, and characterize transition state structures. nih.govresearchgate.netnih.gov | Specifically deuterated or tritiated substrates. |

| Deuterium Metabolic Imaging (DMI) | A non-invasive MR-based technique to visualize the metabolism of deuterated substrates in vivo. | Maps glucose-to-lactate conversion in tumors (Warburg effect); detects cell death; monitors therapeutic response. nih.gov | [6,6’-²H₂]-glucose, ²H-choline, ²H-fumarate, Deuterated water. |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetate |

| Amino acids |

| Carbon |

| Choline |

| Citric acid |

| Deuterium |

| Deuterium oxide |

| Fatty acid |

| Fumarate |

| Fumaric acid |

| Glucose |

| Glutamate |

| Glutamine |

| Glycogen |

| Hydrogen |

| Lactate |

| Lactic acid |

| Malate |

| Nitrogen |

| Oxygen |

| Pyruvate |

| Tritium |

Research Perspectives in Deuterated Chemical Biology and Drug Discovery

Pharmacokinetic Modulation and Metabolic Stability Enhancement through Deuteration Strategies

The replacement of hydrogen with deuterium (B1214612) can significantly impact the pharmacokinetic profile of a drug candidate, primarily by enhancing its metabolic stability. acs.orgjuniperpublishers.com This phenomenon is largely attributed to the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond. juniperpublishers.com Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step are often slowed down when a C-D bond is present at that position. cdnsciencepub.com

For a tertiary alcohol like 2,2-Dimethyl-2-butanol, the primary sites of metabolism are the methyl groups, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes. ontosight.aihyphadiscovery.com This metabolic process typically involves a series of reactions, including oxidation to form a tertiary alkoxyl radical, which is then converted to a carbonyl compound and subsequently a carboxylic acid. ontosight.ai In the case of 2,2-Dimethyl-2-butanol-d6, the six deuterium atoms are located on the two methyl groups attached to the tertiary carbon. This specific deuteration is expected to significantly retard the rate of oxidation at these positions, thereby increasing the metabolic stability of the molecule.

The enhanced metabolic stability can lead to several favorable pharmacokinetic outcomes, as illustrated in the table below.

| Pharmacokinetic Parameter | Effect of Deuteration | Rationale |

|---|---|---|

| Metabolic Half-life (t½) | Increased | Slower rate of metabolism due to the kinetic isotope effect. juniperpublishers.com |

| Systemic Exposure (AUC) | Increased | Reduced clearance of the parent compound from the body. researchgate.net |

| Oral Bioavailability | Potentially Increased | Reduced first-pass metabolism in the liver. researchgate.net |

Design and Application of Deuterated Alcohols as Chemical Probes for Mechanistic Studies

Deuterated compounds, including alcohols, are invaluable tools for elucidating the mechanisms of chemical and biochemical reactions. arkat-usa.org The predictable nature of the kinetic isotope effect allows researchers to probe whether a specific C-H bond is broken in the rate-determining step of a reaction.

In the context of this compound, its use as a chemical probe could be particularly insightful in studies of alcohol metabolism and oxidation. For instance, by comparing the rate of oxidation of 2,2-Dimethyl-2-butanol with its d6-deuterated counterpart by a specific CYP enzyme, one could quantify the KIE. A significant KIE would provide strong evidence that the cleavage of a C-H bond on one of the methyl groups is a key step in the reaction mechanism.

The synthesis of deuterated alcohols for such studies can be achieved through various methods. One common approach involves the use of deuterated starting materials in a Grignard reaction. For example, the synthesis of fully deuterated tert-butyl alcohol has been reported via the reaction of deuterium methyl magnesium iodide with deuterated acetone. google.com A similar strategy could likely be employed for the synthesis of this compound.

| Research Question | Experimental Approach with Deuterated Alcohol | Expected Outcome/Insight |

|---|---|---|

| Is C-H bond cleavage the rate-determining step in the oxidation of a tertiary alcohol? | Compare the reaction rates of the non-deuterated and deuterated alcohol. | A significant kinetic isotope effect (kH/kD > 1) indicates C-H bond cleavage is rate-limiting. |

| Does a specific enzyme exhibit selectivity for oxidizing different positions on the molecule? | Analyze the product distribution from the oxidation of a partially deuterated alcohol. | Changes in the ratio of metabolites can reveal the enzyme's regioselectivity. |

| What is the nature of the transition state in an alcohol dehydrogenase-catalyzed reaction? | Measure secondary kinetic isotope effects by placing deuterium at non-reacting positions. | The magnitude of the secondary KIE can provide information about the geometry of the transition state. nih.gov |

Exploration of Isotope Effects on Molecular Interactions and Biological Activity

Beyond the well-established kinetic isotope effects, deuteration can also influence non-covalent interactions, which can in turn affect a molecule's biological activity. These are known as equilibrium isotope effects. The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to subtle changes in van der Waals interactions, hydrogen bonding, and hydrophobic interactions. bioscientia.de

While these effects are generally small for a single deuterium substitution, the presence of six deuterium atoms in this compound could collectively lead to measurable differences in its binding affinity for a biological target compared to its non-deuterated analog. For example, if the methyl groups of 2,2-Dimethyl-2-butanol are involved in critical hydrophobic interactions within a protein's binding pocket, the altered properties of the deuterated methyl groups could either strengthen or weaken this interaction.

The study of such isotope effects on protein-ligand interactions is an active area of research. While direct experimental data for this compound is not available, the principles can be illustrated by considering the potential impact on its interaction with a hypothetical receptor.

| Type of Interaction | Potential Effect of Deuteration | Possible Consequence for Biological Activity |

|---|---|---|

| Hydrophobic Interactions | Slightly altered due to differences in bond length and polarizability. | May lead to a change in binding affinity (either increase or decrease). |

| Van der Waals Forces | Modified due to the smaller vibrational amplitude of the C-D bond. | Could affect the overall shape and complementarity of the ligand to its binding site. |

| Protein Dynamics | The heavier isotope may subtly alter the vibrational modes of the bound ligand, potentially influencing the dynamics of the protein-ligand complex. | Could impact the kinetics of binding and dissociation, or allosteric regulation. |

Future Directions and Emerging Research Avenues for Deuterated Tertiary Alcohols

Development of Novel and Economically Viable Synthesis Routes for Deuterated Compounds

The broader applicability of deuterated compounds, including tertiary alcohols, is intrinsically linked to the availability of efficient and cost-effective synthesis methods. chinesechemsoc.org While traditional methods often rely on expensive deuterated reagents or harsh reaction conditions, emerging research focuses on more sustainable and economical alternatives. bioscientia.desnnu.edu.cn

A significant area of development is the use of Hydrogen Isotope Exchange (HIE) reactions, which represent a straightforward and atom-efficient way to introduce deuterium (B1214612). snnu.edu.cnrsc.org These methods often utilize heavy water (D₂O), an inexpensive and readily available deuterium source. chinesechemsoc.orgrsc.org Recent advancements include:

Metal-Catalyzed H/D Exchange: Transition metal catalysts, including those based on iridium, palladium, and silver, have shown high efficiency in mediating H/D exchange. rsc.orgmdpi.comrsc.org For example, iridium-based catalysts can achieve selective α-deuteration of alcohols using D₂O as the deuterium source. rsc.org Silver-catalyzed methods also offer a practical route for the deuteration of various organic molecules under mild conditions. rsc.org Palladium-catalyzed reactions have been developed for the deuteration of aryl halides with D₂O, providing a valuable tool for late-stage deuteration of complex molecules. nih.gov

Electrochemical Methods: Electrosynthesis is emerging as a green and practical approach for deuteration. chinesechemsoc.org These methods can proceed at room temperature without the need for metal catalysts or external reductants, using D₂O as the sole deuterium source. chinesechemsoc.org

Biocatalysis: The use of microorganisms and enzymes offers a highly selective and environmentally friendly route to deuterated compounds. ansto.gov.aursc.org Microbial transformations, often employing yeast, can perform enantioselective deuterative reactions, which are challenging to achieve through conventional synthetic chemistry. ansto.gov.aursc.org This approach is particularly valuable for producing chiral deuterated building blocks for pharmaceutical and analytical applications. ansto.gov.au

The economic viability of these new routes is a critical consideration. While precious metal catalysts can be costly, the development of more efficient catalysts, the use of inexpensive deuterium sources like D₂O, and the adoption of greener methods like electrochemistry and biocatalysis are expected to lower the production costs of deuterated compounds. chinesechemsoc.orgbioscientia.de

| Synthesis Strategy | Deuterium Source | Key Advantages | Challenges |

| Metal-Catalyzed H/D Exchange | D₂O, D₂ gas | High selectivity, applicable to complex molecules. snnu.edu.cnrsc.org | Cost and toxicity of some metal catalysts, may require specific directing groups. rsc.org |

| Electrochemical Deuteration | D₂O | Mild conditions, no metal catalysts or external reductants, high energy efficiency. chinesechemsoc.org | Scalability and optimization for a broad range of substrates. |

| Biocatalysis (Microbial/Enzymatic) | D₂O, deuterated carbon sources | High enantioselectivity, environmentally friendly. ansto.gov.aursc.org | Substrate scope of enzymes, optimization of microbial growth and reaction conditions. ansto.gov.au |

Integration of Deuterated Compounds in Multi-Omics and Systems Biology Research

Deuterated compounds are becoming indispensable tools in the fields of multi-omics and systems biology, where they are used to trace and quantify metabolic processes within complex biological systems. researchgate.net The stable, non-radioactive nature of deuterium makes it an ideal label for in vivo studies. ontosight.ai

Metabolic labeling with deuterium oxide (D₂O) is a cost-effective and versatile strategy that can be applied to various biological systems. researchgate.net This approach allows for the incorporation of deuterium into a wide range of biomolecules, including lipids, proteins, and glycans. researchgate.net The resulting mass shifts are readily detectable by mass spectrometry, enabling the quantitative analysis of metabolic fluxes and turnover rates. researchgate.netontosight.ai

Specific applications in multi-omics include:

Quantitative Proteomics: Deuterated alkylating agents can be used for the relative and absolute quantification of proteins.

Quantitative Lipidomics: Deuterium labeling helps in monitoring quantitative changes in lipids between different physiological or pathological states, providing insights into diseases associated with lipid metabolism. rsc.org

Quantitative Glycomics: Metabolic isotope labeling with deuterium can be used for the relative quantification of glycans, which play crucial roles in many biological processes.

Toxicogenomics: The combination of deuterated compounds with toxicogenomics has shown promise in assessing the risks of various substances and in understanding mechanisms of toxicity.

The integration of data from these different "omics" platforms, facilitated by the use of deuterated tracers, allows for a more holistic understanding of biological systems. This systems biology approach is crucial for elucidating complex disease mechanisms and for the development of novel therapeutic strategies.

| Omics Field | Application of Deuterated Compounds | Research Insights |

| Proteomics | Quantitative analysis of protein turnover and expression. | Understanding protein dynamics in health and disease. |

| Lipidomics | Tracing lipid metabolism and quantifying changes in lipid profiles. rsc.org | Elucidating the role of lipids in metabolic disorders. |

| Metabolomics | Tracking metabolic pathways and determining metabolic flux rates. researchgate.net | Mapping the metabolic fate of nutrients and drugs. |

| Glycomics | Relative quantification of glycan structures. | Investigating the role of glycosylation in biological processes. |

Computational and Theoretical Studies to Predict Isotope Effects and Optimize Deuteration Strategies

Computational and theoretical chemistry are playing an increasingly important role in the study of deuterated compounds. These methods provide valuable insights into the fundamental nature of deuterium isotope effects and can be used to predict these effects, thereby guiding the strategic placement of deuterium atoms to achieve desired outcomes. mdpi.comresearchgate.net

Quantum mechanical calculations, such as Density Functional Theory (DFT) , are used to model the electronic structure of molecules and to calculate vibrational frequencies. mdpi.comnih.gov These calculations can predict how deuterium substitution will affect bond strengths and, consequently, reaction rates and equilibrium constants. mdpi.comnih.gov For example, computational studies have been used to investigate the deuterium isotope effects on the acidity constants (pKa) of organic compounds. mdpi.com These studies have shown that the dominant factor is often the change in zero-point energy upon isotopic substitution. mdpi.comnih.gov

Combined approaches, such as path integral and free-energy perturbation simulations , are also employed to provide a more detailed understanding of isotope effects, including the influence of the solvent environment. researchgate.netnih.gov These theoretical models can separate the intrinsic isotope exchange effect from the medium isotope effect, offering a more complete picture of the observed phenomena. researchgate.netnih.gov

The insights gained from these computational studies are invaluable for optimizing deuteration strategies. By predicting the magnitude of the kinetic isotope effect at different positions in a molecule, researchers can identify the sites where deuteration will have the most significant impact on metabolic stability. researchgate.net This predictive power helps to rationalize the design of new deuterated drugs and to understand the behavior of deuterated compounds in complex chemical and biological systems. nih.govmdpi.com

| Computational Method | Information Obtained | Application in Deuteration Strategy |

| Density Functional Theory (DFT) | Electronic structure, vibrational frequencies, reaction barriers. mdpi.comnih.gov | Predicting kinetic isotope effects, guiding site-selective deuteration. mdpi.com |

| Path Integral/Free Energy Perturbation | Intrinsic and medium isotope effects, nuclear quantum effects. researchgate.netnih.gov | Understanding the origin of isotope effects in complex systems. nih.gov |

| Hybrid QM/MM Methods | Isotope effects in large systems (e.g., enzymes, nucleic acids). nih.gov | Modeling the behavior of deuterated molecules in biological environments. |

Q & A

Basic: What are the recommended synthetic routes for 2,2-Dimethyl-2-butanol-d6 with high isotopic purity?

Methodological Answer:

Synthesis typically involves deuteration of precursors like 2,2-Dimethyl-2-butanol using deuterated reagents (e.g., D₂O or deuterated Grignard reagents). A common approach includes:

- Grignard Reaction : Reacting deuterated tert-butyl magnesium bromide (t-BuMgBr-d₃) with deuterated acetone (CD₃COCD₃) in anhydrous conditions .

- Purification : Fractional distillation or preparative chromatography to isolate the deuterated product, ensuring isotopic purity >98% .

- Characterization : Confirm deuterium incorporation via -NMR (absence of proton signals at the deuterated sites) and mass spectrometry (MS) to verify molecular ion peaks .

Basic: What analytical techniques are critical for confirming the structure and isotopic labeling of this compound?

Methodological Answer:

- NMR Spectroscopy : -NMR or -NMR (with deuterium decoupling) to identify deuterium substitution patterns. Peaks corresponding to -OD or -CD₃ groups confirm labeling .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects isotopic clusters, distinguishing between natural abundance and deuterated species. For example, a molecular ion at m/z 126.1 (C₆D₆O) confirms deuteration .

- Infrared (IR) Spectroscopy : Absence of O-H stretches (~3200–3600 cm⁻¹) and shifts in C-D vibrations (~2100–2200 cm⁻¹) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents .

- Waste Management : Segregate deuterated waste from non-deuterated chemicals; consult institutional guidelines for isotopic waste disposal .

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses due to potential solvent reactivity .

Advanced: How can researchers analyze isotopic distribution discrepancies in synthesized this compound?

Methodological Answer:

- Isotope Ratio Monitoring : Use gas chromatography-isotope ratio mass spectrometry (GC-IRMS) to quantify deviations in deuterium content. Calibrate against certified deuterated standards .

- Statistical Analysis : Apply ANOVA to compare batch-to-batch variations. For example, a >2% deviation in isotopic purity may indicate incomplete deuteration or side reactions .

- Synthetic Optimization : Adjust reaction stoichiometry (e.g., excess D₂O) or prolong reaction times to enhance deuteration efficiency .

Advanced: How can this compound be utilized in mechanistic studies of acid-catalyzed dehydration reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds. A primary KIE () suggests proton transfer is rate-limiting .

- Isotopic Tracers : Monitor deuterium migration in products (e.g., alkenes) via -NMR to elucidate reaction pathways .

- In Situ Techniques : Use stopped-flow NMR or Raman spectroscopy to track intermediate formation in real-time .

Advanced: How should researchers address contradictory NMR data when assigning deuterium positions in this compound?

Methodological Answer:

- Replication : Repeat experiments under identical conditions to rule out instrumental artifacts .

- Hybrid Techniques : Combine -NMR with DEPT (Distortionless Enhancement by Polarization Transfer) to enhance signal clarity in crowded spectra .

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict chemical shifts and validate assignments (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

Advanced: What experimental designs are recommended for studying solvent effects on the stability of this compound?

Methodological Answer:

- Accelerated Degradation Studies : Store samples in polar (D₂O) vs. non-polar (C₆D₆) solvents at elevated temperatures (40–60°C). Monitor degradation via periodic NMR/MS .

- Kinetic Modeling : Fit degradation data to first-order kinetics to determine half-lives. For example, instability in D₂O may indicate hydrolysis susceptibility .

- Stabilization Strategies : Add radical scavengers (e.g., BHT) or store under inert atmospheres (argon) to prolong shelf life .

Advanced: How can computational modeling complement experimental data in studies involving this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects in deuterated vs. non-deuterated solvents to predict solubility and aggregation behavior .

- Transition State Analysis : Use DFT to map energy barriers in deuterium-dependent reactions (e.g., SN1 vs. SN2 mechanisms) .

- Validation : Cross-check computed NMR chemical shifts (e.g., using GIAO method) with experimental data to refine computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.